molecular formula C16H16N2O4S B2982612 methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate CAS No. 2034398-44-0

methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate

Cat. No.: B2982612
CAS No.: 2034398-44-0
M. Wt: 332.37
InChI Key: FOUILIFYKNDSJE-UHFFFAOYSA-N
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Description

Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is a complex organic compound featuring a benzo[c][1,2,5]thiadiazole core. This compound is notable for its potential applications in various fields, including organic electronics, medicinal chemistry, and materials science. The presence of the benzo[c][1,2,5]thiadiazole moiety imparts unique electronic properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate typically involves a multi-step process:

    Formation of the Benzo[c][1,2,5]thiadiazole Core: This step often starts with the cyclization of appropriate precursors such as ortho-diamines with sulfur-containing reagents like sulfur monochloride or thionyl chloride.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methyl iodide or methyl bromide in the presence of a base like potassium carbonate.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation using bromine or chlorination agents, followed by nucleophilic substitution with amines or thiols.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is explored for its electronic properties, making it a candidate for organic semiconductors and photovoltaic materials. Its ability to participate in electron transfer reactions is particularly valuable.

Biology and Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential as antimicrobial, anticancer, and anti-inflammatory agents. The unique structure allows for interactions with various biological targets, including enzymes and receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as light-emitting diodes (LEDs) and organic solar cells. Its stability and electronic properties make it suitable for these high-tech applications.

Comparison with Similar Compounds

Similar Compounds

    Benzo[c][1,2,5]thiadiazole: The parent compound, which lacks the ester and methyl groups.

    Methyl benzoate: A simpler ester without the thiadiazole moiety.

    3-Methylbenzo[c][1,2,5]thiadiazole: Similar structure but without the ester functionality.

Uniqueness

Methyl 3-((3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)methyl)benzoate is unique due to the combination of the benzo[c][1,2,5]thiadiazole core with ester and methyl groups. This combination enhances its electronic properties and makes it more versatile for various applications compared to its simpler analogs.

Properties

IUPAC Name

methyl 3-[(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O4S/c1-17-14-8-3-4-9-15(14)18(23(17,20)21)11-12-6-5-7-13(10-12)16(19)22-2/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOUILIFYKNDSJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CC3=CC(=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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